![molecular formula C11H10OS B14486594 1-[(S)-methylsulfinyl]naphthalene CAS No. 63699-45-6](/img/structure/B14486594.png)
1-[(S)-methylsulfinyl]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(S)-methylsulfinyl]naphthalene is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is characterized by the presence of a methylsulfinyl group attached to the naphthalene structure. Naphthalene and its derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
One common method is the sulfoxidation of 1-methylnaphthalene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction conditions, including temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product.
Industrial production methods for naphthalene derivatives often involve the distillation and fractionation of petroleum or coal tar, followed by further chemical modifications to introduce specific functional groups .
Chemical Reactions Analysis
1-[(S)-methylsulfinyl]naphthalene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation of naphthalene can yield naphthalene-1-sulfonic acid or naphthalene-2-sulfonic acid depending on the reaction temperature .
Scientific Research Applications
1-[(S)-methylsulfinyl]naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Naphthalene derivatives have been studied for their antimicrobial and antioxidant properties.
Medicine: Some naphthalene derivatives are used in pharmaceuticals for their therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[(S)-methylsulfinyl]naphthalene involves its interaction with specific molecular targets and pathways. The methylsulfinyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity . The naphthalene core can undergo electrophilic aromatic substitution, allowing the compound to interact with various enzymes and receptors .
Comparison with Similar Compounds
1-[(S)-methylsulfinyl]naphthalene can be compared with other naphthalene derivatives such as:
1-methylnaphthalene: Lacks the sulfoxide group, making it less reactive in redox reactions.
2-methylnaphthalene: Similar structure but with the methyl group in a different position, affecting its chemical properties.
Naphthalene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfoxide, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to other naphthalene derivatives .
Properties
CAS No. |
63699-45-6 |
|---|---|
Molecular Formula |
C11H10OS |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-[(S)-methylsulfinyl]naphthalene |
InChI |
InChI=1S/C11H10OS/c1-13(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3/t13-/m0/s1 |
InChI Key |
NGENVFQTINDJEL-ZDUSSCGKSA-N |
Isomeric SMILES |
C[S@](=O)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CS(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


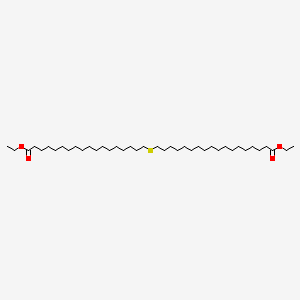
![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)
![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)

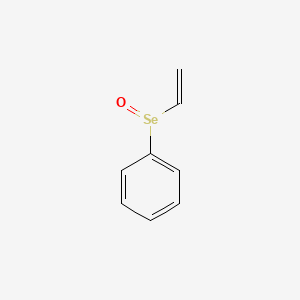

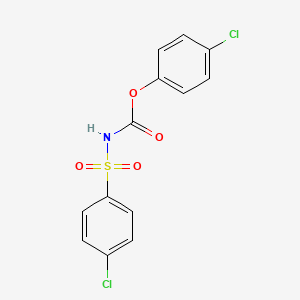
![3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine](/img/structure/B14486569.png)
![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
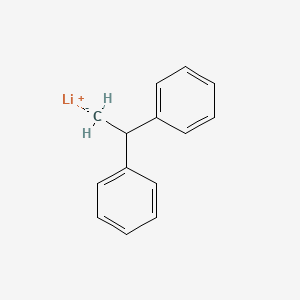
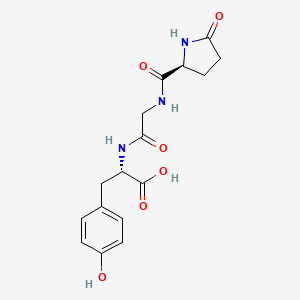
![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)
